[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-(3-cyclopropylphenyl)methanone
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Overview
Description
[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-(3-cyclopropylphenyl)methanone is a synthetic organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, holds promise in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-(3-cyclopropylphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the indole core, which can be functionalized through various chemical reactions to introduce the aminoethyl and cyclopropylphenyl groups. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Group: This can be done via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Cyclopropylphenyl Group: This step may involve a Friedel-Crafts acylation reaction, where the indole core reacts with a cyclopropylphenyl ketone in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-(3-cyclopropylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-(3-cyclopropylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in the study of enzyme interactions and receptor binding. Its indole core is known to interact with various biological targets, making it a valuable tool in biochemical research.
Medicine
In medicine, indole derivatives have been investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders. This compound may exhibit similar properties, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of [3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-(3-cyclopropylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can lead to the inhibition or activation of enzymatic pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
What sets [3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-(3-cyclopropylphenyl)methanone apart is its combination of the indole core with the aminoethyl and cyclopropylphenyl groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]-(3-cyclopropylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c21-11-10-17-13-22(19-7-2-1-6-18(17)19)20(23)16-5-3-4-15(12-16)14-8-9-14/h1-7,12,14,17H,8-11,13,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMAZAFVCJECQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(=O)N3CC(C4=CC=CC=C43)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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